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Compound of Interest

Compound Name: Z-Gly-Phe-Ala-OH
CAS No.: 3480-80-6
Cat. No.: B3261792
Get Quote
. J

Executive Summary

Z-Gly-Phe-Ala-OH is a hydrophobically capped tripeptide derivative commonly utilized as a
fluorogenic substrate precursor, enzyme inhibitor backbone, or model for peptide self-
assembly.[1][2] Its physicochemical behavior is dominated by the Carbobenzoxy (Z or Chz)
protecting group at the N-terminus and the phenylalanine residue, both of which confer
significant hydrophobicity and potential for

stacking.

Critical Stability Verdict:
e Solid State: Highly stable (>2 years) when stored at -20°C, desiccated.[1][2]

e Organic Solvents (DMSO/DMF): Chemically stable; physically stable (soluble) at high
concentrations.[1][2]

e Agueous Solution:Thermodynamically unstable regarding solubility (prone to
aggregation/precipitation) and kinetically stable regarding chemical hydrolysis at neutral pH.
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Physicochemical Profile

Property

Specification

Technical Insight

Molecular Formula

ngcontent-ng-c3932382896=""
_hghost-ng-c706637299=""

class="inline ng-star-inserted">

MW: ~427.45 g/mol

N-Terminus

Carbobenzoxy (2)

Lipophilic cap; stable to TFA,

susceptible to hydrogenolysis (

) and strong acids (HBr).[2]

C-Terminus

Free Carboxylic Acid (-COOH)

pKa ngcontent-ng-
€3932382896="" _nghost-ng-
c706637299="" class="inline

ng-star-inserted">

3.6—4.[2]0. Solubility increases
significantly above pH 6.[1]0.

Hydrophobicity

High

The Z-group and Phe residue
drive self-assembly and low

aqueous solubility.[1]

Isoelectric Point

Acidic

Behaves as an anionic species

at physiological pH.[1][3]

Stability in Organic Solvents
Recommended Solvents (DMSO, DMF)

Z-Gly-Phe-Ala-OH exhibits excellent chemical stability in polar aprotic solvents.[1][2]

o Mechanism: The absence of nucleophilic water prevents hydrolytic cleavage.

e Protocol: Prepare stock solutions (e.g., 10-50 mM) in anhydrous DMSO (Dimethyl Sulfoxide)
or DMF (Dimethylformamide).[1][2]
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» Storage: Stock solutions in DMSO are stable for 3—-6 months at -20°C. Avoid repeated
freeze-thaw cycles to prevent moisture uptake (DMSO is hygroscopic).[1]

Alcohols (Methanol, Ethanol)[1][2]

o Risk:Transesterification.[1] In the presence of catalytic acid (even trace HCI from synthesis),
the C-terminal carboxylic acid can react with methanol to form the methyl ester (Z-Gly-Phe-
Ala-OMe).[1]

o Advisory: Avoid storing for long periods in alcohols unless the pH is strictly controlled
(neutral).

Gelation Risks (DCM, Toluene)

Protected peptides containing phenylalanine (Z-Phe-...) are known organogelators.[1][2] In
non-polar solvents like Dichloromethane (DCM) or Toluene, Z-Gly-Phe-Ala-OH may form
supramolecular gels due to intermolecular hydrogen bonding and ngcontent-ng-
€3932382896=""_nghost-ng-c706637299="" class="inline ng-star-inserted">

stacking, appearing as a "stable" solid but actually being a trapped solvent network.[2]

Stability in Aqueous Systems|[4]
The Solubility Paradox

While the peptide bond is chemically stable in water at pH 7, the compound is physically
unstable due to aggregation.

e Acidic pH (< 4): The C-terminus is protonated (neutral).[1][2] The molecule is highly
hydrophobic and will precipitate or form amyloid-like fibrils immediately.[1]

e Neutral/Basic pH (> 7): The C-terminus is deprotonated (anionic).[1][2] Solubility improves,
but the hydrophobic Z-Phe core may still drive micellar aggregation.

Chemical Hydrolysis

Hydrolysis of the amide bond occurs at extreme pH levels.
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e Acid Hydrolysis: Slow.[1] Requires high temperature and strong acid (e.g., 6N HCI, 110°C).
[2]

o Base Hydrolysis: Faster.[1] At pH > 10, risk of racemization (especially at the Phe/Ala alpha-
carbons) and hydrolysis increases.[2]

o Enzymatic Instability: This sequence is a target for proteases (e.g., Carboxypeptidase,
Cathepsin).[2] Ensure buffers are sterile and protease-free.[1]

Degradation & Interaction Pathways (Visualization)

[1][2]

The following diagram illustrates the chemical and physical pathways governing the stability of
Z-Gly-Phe-Ala-OH.
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Figure 1: Chemical and physical transformation pathways.[1][2] Blue indicates the stable
starting material, Green represents the desired state, and Red/Grey indicate degradation or
physical instability.[2]
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Experimental Protocols
Optimal Solubilization Workflow

To ensure reproducibility in biological assays, follow this "Solvent Shift" method to avoid
precipitation "crashing out."

» Weighing: Weigh Z-Gly-Phe-Ala-OH powder.

e Primary Solubilization: Dissolve in 100% DMSO to a concentration of 20—50 mM. Vortex until

clear.

o Checkpoint: If solution is cloudy, sonicate for 10 seconds.[2]
e Secondary Dilution (Assay Prep):

o Prepare the aqueous buffer (e.g., PBS pH 7.4).[2]

o Slowly add the DMSO stock to the buffer while vortexing.

o Limit: Keep final DMSO concentration < 1% (v/v) to avoid solvent effects on enzymes,
unless solubility demands higher (up to 5%).[1][2]

o Observation: Watch for the "Tyndall effect” (haziness), which indicates micro-aggregation.

[2]

HPLC Stability Assessment Method

Use this standard operating procedure (SOP) to validate the purity and stability of your peptide
over time.
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Parameter Condition

C18 Reverse Phase (e.g., 4.6 x 150 mm, 3-5

Column
Hm)
Mobile Phase A Water + 0.1% TFA (Trifluoroacetic acid)
Mobile Phase B Acetonitrile + 0.1% TFA
Gradient 5% B to 95% B over 20 minutes
] UV at 214 nm (peptide bond) and 254 nm (Z-
Detection
group/Phe)
Flow Rate 1.0 mL/min
Temperature 25°C or 40°C (for forced degradation studies)
Interpretation:

e Retention Time (RT): Z-Gly-Phe-Ala-OH will elute late (high hydrophobicity).[1][2]

o Degradation Peaks: Hydrolysis fragments (e.g., Z-Gly-OH) will be more polar and elute
earlier.[1][2]

o Aggregation: Broad, tailing peaks often indicate on-column aggregation.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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